1-(cyclohexylmethyl)-1H-Pyrazole
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Overview
Description
1-(cyclohexylmethyl)-1H-Pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(cyclohexylmethyl)-1H-Pyrazole can be synthesized through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can be employed to produce pyrazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(cyclohexylmethyl)-1H-Pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrazoles into pyrazolines or other reduced forms.
Substitution: Pyrazoles can undergo substitution reactions, such as N-arylation, where an aryl group is introduced at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as aryl halides and copper powder are often employed in N-arylation reactions.
Major Products Formed
Oxidation: Pyrazolones and other oxidized derivatives.
Reduction: Pyrazolines and other reduced forms.
Substitution: N-arylpyrazoles and other substituted derivatives.
Scientific Research Applications
1-(cyclohexylmethyl)-1H-Pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(cyclohexylmethyl)-1H-Pyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes like alcohol dehydrogenase and interact with estrogen receptors . These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole: The parent compound of the pyrazole family, characterized by a five-membered ring with two adjacent nitrogen atoms.
4-bromo-1-(cyclohexylmethyl)-1H-pyrazole:
3,5-disubstituted pyrazoles: Pyrazole derivatives with substitutions at the 3 and 5 positions, often used in medicinal chemistry.
Uniqueness
1-(cyclohexylmethyl)-1H-Pyrazole is unique due to its specific cyclohexylmethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and solubility, making it a valuable scaffold for further modifications and applications .
Properties
Molecular Formula |
C10H16N2 |
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Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)pyrazole |
InChI |
InChI=1S/C10H16N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h4,7-8,10H,1-3,5-6,9H2 |
InChI Key |
SLBLIQDPVAGKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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